molecular formula C26H20N4O B11107899 (4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11107899
M. Wt: 404.5 g/mol
InChI Key: UYCZWLZXXABFBN-ULJHMMPZSA-N
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Description

(4E)-4-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes multiple phenyl groups and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and hydrazines under controlled conditions. The reaction may proceed through the formation of intermediate hydrazones, which then cyclize to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding hydrazine derivatives.

    Substitution: Various substitution reactions can occur, where different functional groups replace hydrogen atoms on the phenyl rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce halogen or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, pyrazole derivatives are often studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-4-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific interactions with molecular targets. Typically, pyrazole derivatives may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-1H-pyrazole
  • 3-Methyl-1-phenyl-1H-pyrazole
  • 4,5-Dihydro-1H-pyrazole

Uniqueness

The uniqueness of (4E)-4-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern and the presence of multiple phenyl groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C26H20N4O

Molecular Weight

404.5 g/mol

IUPAC Name

(4Z)-4-[(1,3-diphenylpyrazol-4-yl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C26H20N4O/c1-19-24(26(31)30(27-19)23-15-9-4-10-16-23)17-21-18-29(22-13-7-3-8-14-22)28-25(21)20-11-5-2-6-12-20/h2-18H,1H3/b24-17-

InChI Key

UYCZWLZXXABFBN-ULJHMMPZSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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